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molecular formula C16H19N3 B3835233 1-phenyl-4-(pyridin-3-ylmethyl)piperazine

1-phenyl-4-(pyridin-3-ylmethyl)piperazine

Cat. No. B3835233
M. Wt: 253.34 g/mol
InChI Key: VURJGCFRHBANFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199240B2

Procedure details

NaBH4 (1.50 g, 38.88 mmol, 1.2 equiv.) was slowly added over 20 minutes to a solution of acetic acid (glacial, 11.13 mL, 194.41 mmol, 6 equiv.) in anhydrous THF (50 mL) at 20° C. under a nitrogen blanket with stirring at 200 RPM. After aging for another 20 minutes, pre-dried molecular sieves (3A, 45 g) and additional anhydrous THF (20 mL) were added to the reaction mixture and the stirring rate was increased to 350 RPM. Ten minutes after addition of the sieves, 1-phenylpiperazine (4, 5.00 mL, 32.40 mmol, 1 eq.) and 3-pyridinecarboxaldehyde (2, 3.74 mL, 38.88 mmol, 1.2 equiv.) were added, and the mixture aged for another 30 minutes, at which point the reaction was 100% complete, as determined by monitoring the disappearance of 4 with HPLC. The molecular sieves were removed by filtration. The filtrate containing the product was quenched into brine and the pH adjusted to 7.5 to 8. The organic layer containing the product was separated and the aqueous layer discarded. The organic layer was then concentrated to dryness and the solids dissolved in hot hexanes. The desired product was then crystallized by slow cooling to 5–10° C. The resulting crystals were vacuum filtered while cold and washed with cold hexane (50 mL×2). The product was then dried under vacuum at 45° C. and 75 mm Hg pressure. The isolated yield of compound 6 (HPLC area 99.3%, mp 70.5–72.0° C.) was 90.7%.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
11.13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.74 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(O)(=O)C.[C:7]1([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[N:19]1[CH:24]=[CH:23][CH:22]=[C:21]([CH:25]=O)[CH:20]=1>C1COCC1>[C:7]1([N:13]2[CH2:18][CH2:17][N:16]([CH2:25][C:21]3[CH:20]=[N:19][CH:24]=[CH:23][CH:22]=3)[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
11.13 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
3.74 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 200 RPM
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
pre-dried molecular sieves (3A, 45 g) and additional anhydrous THF (20 mL)
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the stirring rate was increased to 350 RPM
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
the mixture aged for another 30 minutes, at which
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The molecular sieves were removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate containing the product
CUSTOM
Type
CUSTOM
Details
was quenched into brine
ADDITION
Type
ADDITION
Details
The organic layer containing the product
CUSTOM
Type
CUSTOM
Details
was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the solids dissolved in hot hexanes
CUSTOM
Type
CUSTOM
Details
The desired product was then crystallized
TEMPERATURE
Type
TEMPERATURE
Details
by slow cooling to 5–10° C
FILTRATION
Type
FILTRATION
Details
filtered while cold and
WASH
Type
WASH
Details
washed with cold hexane (50 mL×2)
CUSTOM
Type
CUSTOM
Details
The product was then dried under vacuum at 45° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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